molecular formula C21H20ClN5 B11214110 N-benzyl-1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-benzyl-1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11214110
M. Wt: 377.9 g/mol
InChI Key: OZYHODWWBORECF-UHFFFAOYSA-N
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Description

N-benzyl-1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, and various substituents that enhance its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 5-chloro-2-methylbenzylamine and ethyl isocyanate under controlled conditions.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl groups using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of azides or thioethers.

Scientific Research Applications

N-benzyl-1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of kinase enzymes. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cell proliferation and survival, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific combination of substituents that enhance its kinase inhibitory activity and selectivity. The presence of the 5-chloro-2-methylphenyl group and the N-benzyl-N-ethyl substitutions contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C21H20ClN5

Molecular Weight

377.9 g/mol

IUPAC Name

N-benzyl-1-(5-chloro-2-methylphenyl)-N-ethylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C21H20ClN5/c1-3-26(13-16-7-5-4-6-8-16)20-18-12-25-27(21(18)24-14-23-20)19-11-17(22)10-9-15(19)2/h4-12,14H,3,13H2,1-2H3

InChI Key

OZYHODWWBORECF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=NC=NC3=C2C=NN3C4=C(C=CC(=C4)Cl)C

Origin of Product

United States

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